2-Acetamido-2-deoxy-beta-D-glucopyranose
2-Acetamido-2-deoxy-beta-D-glucopyranose
Beta-N-Acetylglucosamine, also known as N-acetyl-D-glucosamine or glcnac-beta, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. Beta-N-Acetylglucosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-N-Acetylglucosamine has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-N-acetylglucosamine is primarily located in the cytoplasm. Beta-N-Acetylglucosamine can be converted into alpha-D-galp-(1->4)-beta-D-glcpnac.
Chitin is an aminoglycan consisting of beta-(1->4)-linked N-acetyl-D-glucosamine residues. It has a role as a vulnerary, a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an aminoglycan and a N-acylglucosamine.
The N-acetyl derivative of glucosamine.
Chitin is an aminoglycan consisting of beta-(1->4)-linked N-acetyl-D-glucosamine residues. It has a role as a vulnerary, a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an aminoglycan and a N-acylglucosamine.
The N-acetyl derivative of glucosamine.
Brand Name:
Vulcanchem
CAS No.:
85409-09-2
VCID:
VC0039110
InChI:
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula:
C8H15NO6
Molecular Weight:
221.21 g/mol
2-Acetamido-2-deoxy-beta-D-glucopyranose
CAS No.: 85409-09-2
Main Products
VCID: VC0039110
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
CAS No. | 85409-09-2 |
---|---|
Product Name | 2-Acetamido-2-deoxy-beta-D-glucopyranose |
Molecular Formula | C8H15NO6 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 |
Standard InChIKey | OVRNDRQMDRJTHS-FMDGEEDCSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Physical Description | Solid |
Description | Beta-N-Acetylglucosamine, also known as N-acetyl-D-glucosamine or glcnac-beta, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. Beta-N-Acetylglucosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-N-Acetylglucosamine has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-N-acetylglucosamine is primarily located in the cytoplasm. Beta-N-Acetylglucosamine can be converted into alpha-D-galp-(1->4)-beta-D-glcpnac. Chitin is an aminoglycan consisting of beta-(1->4)-linked N-acetyl-D-glucosamine residues. It has a role as a vulnerary, a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an aminoglycan and a N-acylglucosamine. The N-acetyl derivative of glucosamine. |
Synonyms | 2 Acetamido 2 Deoxy D Glucose 2 Acetamido 2 Deoxyglucose 2-Acetamido-2-Deoxy-D-Glucose 2-Acetamido-2-Deoxyglucose Acetylglucosamine N Acetyl D Glucosamine N-Acetyl-D-Glucosamine |
Reference | 1: Tarbet HJ, Toleman CA, Boyce M. A sweet embrace: Control of protein-protein interactions by O-linked β-N-acetylglucosamine. Biochemistry. 2017 Nov 3. doi: 10.1021/acs.biochem.7b00871. [Epub ahead of print] PubMed PMID: 29099585. 2: Chi WJ. DasR, a GntR-family global regulator, regulates N-acetylglucosamine metabolism in Streptomyces griseus. J Microbiol Biotechnol. 2017 Oct 25. doi: 10.4014/jmb.1708.08026. [Epub ahead of print] PubMed PMID: 29061030. 3: Hesketh GG, Dennis JW. N-acetylglucosamine: more than a silent partner in insulin resistance. Glycobiology. 2017 Jul 1;27(7):595-598. doi: 10.1093/glycob/cwx035. PubMed PMID: 29048482; PubMed Central PMCID: PMC5458536. 4: Camacho E, Chrissian C, Cordero RJB, Liporagi-Lopes L, Stark RE, Casadevall A. N-acetylglucosamine affects Cryptococcus neoformans cell-wall composition and melanin architecture. Microbiology. 2017 Oct 18. doi: 10.1099/mic.0.000552. [Epub ahead of print] PubMed PMID: 29043954. 5: Rush JS, Edgar RJ, Deng P, Chen J, Zhu H, van Sorge NM, Morris AJ, Korotkov KV, Korotkova N. The molecular mechanism of N-acetylglucosamine side-chain attachment to the Lancefield group A Carbohydrate in Streptococcus pyogenes. J Biol Chem. 2017 Oct 11. pii: jbc.M117.815910. doi: 10.1074/jbc.M117.815910. [Epub ahead of print] PubMed PMID: 29021255. 6: Li Z, Li X, Nai S, Geng Q, Liao J, Xu X, Li J. Checkpoint kinase 1-induced phosphorylation of O-linked β-N-acetylglucosamine transferase regulates the intermediate filament network during cytokinesis. J Biol Chem. 2017 Oct 11. pii: jbc.M117.811646. doi: 10.1074/jbc.M117.811646. [Epub ahead of print] PubMed PMID: 29021254. 7: Ling M, Liu Y, Li J, Shin HD, Chen J, Du G, Liu L. Combinatorial promoter engineering of glucokinase and phosphoglucoisomerase for improved N-acetylglucosamine production in Bacillus subtilis. Bioresour Technol. 2017 Sep 9;245(Pt A):1093-1102. doi: 10.1016/j.biortech.2017.09.063. [Epub ahead of print] PubMed PMID: 28946392. |
PubChem Compound | 24139 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume